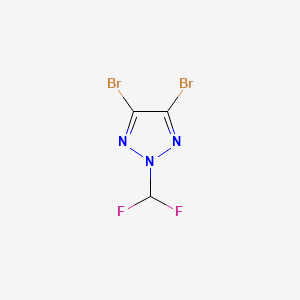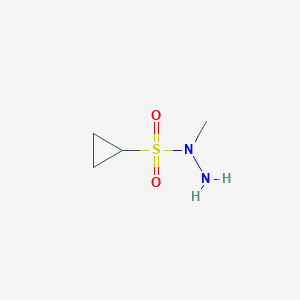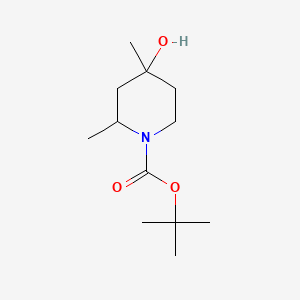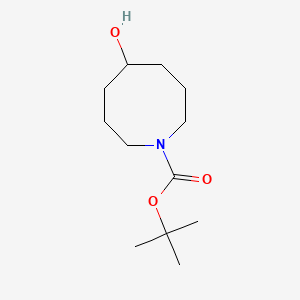
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole (DBMFT) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of applications, including organic synthesis, catalysis, and biochemistry. DBMFT is a difluoromethyl-substituted triazole that has low toxicity and is relatively stable. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, DBMFT has been used in the development of novel catalysts and reagents for organic synthesis.
科学的研究の応用
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, this compound has been used in the development of novel catalysts and reagents for organic synthesis. It has also been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. Furthermore, this compound has been used in the synthesis of organic semiconductors and in the preparation of nanomaterials.
作用機序
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, this compound acts as a reagent in the formation of carbon-carbon and carbon-nitrogen bonds. It is also used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In catalysis, this compound is used as a Lewis acid in the formation of new bonds and in the activation of substrates. In biochemistry, this compound is used as a reagent in the formation of DNA and RNA strands.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain enzymes. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi. In humans, it has been shown to reduce inflammation and to have antioxidant properties.
実験室実験の利点と制限
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a low toxicity. Additionally, it is relatively easy to synthesize and is widely available. However, there are some limitations to its use. It is not water-soluble, and it can be difficult to remove from reaction mixtures. Additionally, it can be difficult to control the reaction conditions, as the reaction is sensitive to temperature and pH.
将来の方向性
There are a variety of potential future directions for 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole research. One potential direction is the development of new catalysts and reagents for organic synthesis. Additionally, this compound could be used to develop new pharmaceuticals and agrochemicals. Furthermore, this compound could be used in the synthesis of organic semiconductors and nanomaterials. Finally, further research could be done to examine the biochemical and physiological effects of this compound.
合成法
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole can be synthesized via a variety of methods, including the reaction of dibromoethane and 2-fluoro-1,3-dicyano-1-propene (FDCP) in the presence of an alkali metal hydroxide or a base such as potassium hydroxide. The reaction yields a difluoromethyl-substituted triazole, this compound. An alternative synthesis method involves the reaction of 1,2-dibromo-3-fluoroethane and 2-cyano-1,3-dicyano-1-propene (CDCP) in the presence of a base such as sodium hydroxide. This yields a difluoromethyl-substituted triazole, this compound.
特性
IUPAC Name |
4,5-dibromo-2-(difluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F2N3/c4-1-2(5)9-10(8-1)3(6)7/h3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYXSKETFKWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(N=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)


![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
